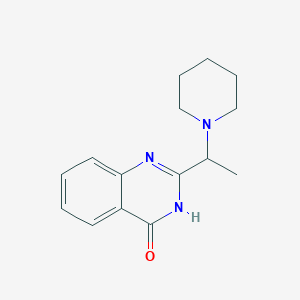

2-(1-piperidinoethyl)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-piperidin-1-ylethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11(18-9-5-2-6-10-18)14-16-13-8-4-3-7-12(13)15(19)17-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPZUQBBUSFFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1 Piperidinoethyl 4 3h Quinazolinone and Its Analogs

General Synthetic Routes for 4(3H)-Quinazolinone Core Structures

The construction of the 4(3H)-quinazolinone core is a foundational step in the synthesis of a vast array of derivatives. Over the years, numerous synthetic protocols have been established, each with its own set of advantages and applications. These methods primarily focus on the efficient formation of the pyrimidinone ring fused to the benzene (B151609) ring.

Cyclocondensation reactions utilizing derivatives of anthranilic acid are among the most traditional and widely employed methods for synthesizing the 4(3H)-quinazolinone skeleton. These reactions typically involve the condensation of an anthranilic acid derivative with a source for the remaining two atoms of the pyrimidinone ring, followed by cyclization.

A common approach involves the reaction of anthranilamide with aldehydes in the presence of an oxidizing agent. For instance, the use of potassium persulfate (K2S2O8) in an aqueous solution under neutral conditions allows for the synthesis of 2-substituted quinazolin-4(3H)-ones. This method is noted for its simplicity and the use of water as a solvent, which aligns with the principles of green chemistry. Another variation employs the reaction of anthranilamide with aryl aldehydes using p-toluenesulfonic acid (PTSA) as a catalyst under solvent-free conditions, providing good to excellent yields of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the desired 4(3H)-quinazolinones.

The reaction of anthranilic acid with amides or nitriles also serves as a direct route to 4(3H)-quinazolinones. The initial step is the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with an amine source, often ammonia (B1221849) or its equivalent, to yield the final product. The choice of reagents and reaction conditions can be tailored to accommodate a wide range of substituents on the benzene ring and at the 2-position of the quinazolinone core.

| Starting Materials | Reagents/Conditions | Product | Key Features |

| Anthranilamide, Aldehydes | K2S2O8, H2O | 2-Substituted-4(3H)-quinazolinones | Aqueous medium, neutral conditions. |

| Anthranilamide, Aryl aldehydes | p-toluenesulfonic acid (PTSA), solvent-free | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Solvent-free, good yields. |

| Anthranilic acid, Amides/Nitriles | Acid or base catalysis, heat | 2-Substituted-4(3H)-quinazolinones | Formation of N-acylanthranilic acid intermediate. |

In recent years, both metal-catalyzed and metal-free synthetic strategies have emerged as powerful alternatives for the construction of quinazolinone systems, often offering milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-catalyzed approaches frequently utilize transition metals like copper, palladium, and iron. For example, a copper-catalyzed, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2,3-disubstituted quinazolin-4-ones. This method proceeds through a cascade of reactions, including C-N bond formation and intramolecular cyclization. Similarly, palladium-catalyzed carbonylation and annulation reactions of 2-aminobenzonitriles with aryl halides have been reported.

Conversely, metal-free approaches are gaining prominence due to their cost-effectiveness and reduced environmental impact. One such strategy involves the iodine-catalyzed reaction of 2-aminobenzamides with aldehydes, which proceeds through an oxidative C-N bond formation. Another metal-free method utilizes the reaction of 2-aminobenzonitriles with aldehydes in the presence of a base, leading to the formation of the quinazolinone ring through a tandem sequence of condensation and cyclization. These methods highlight the ongoing efforts to develop more sustainable and efficient synthetic protocols.

| Approach | Catalyst/Reagents | Starting Materials | Key Features |

| Metal-Catalyzed | Copper, Palladium, Iron | 2-Halobenzaldehydes, amines, azides; 2-Aminobenzonitriles, aryl halides | Milder conditions, high yields, good functional group tolerance. |

| Metal-Free | Iodine, Bases | 2-Aminobenzamides, aldehydes; 2-Aminobenzonitriles, aldehydes | Cost-effective, environmentally friendly, avoids transition metal contamination. |

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize the environmental impact of chemical processes. This includes the use of non-toxic solvents, solvent-free conditions, and recyclable catalysts.

Solvent-free synthesis is a particularly attractive approach. As mentioned earlier, the reaction of anthranilamide with aryl aldehydes can be efficiently carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst, leading to high yields of the desired products and simplifying the work-up procedure.

The use of polyethylene (B3416737) glycol (PEG-400) as a green and recyclable reaction medium has also been explored for the synthesis of 2-amino-4(3H)-quinazolinones. PEG-400 is non-toxic, biodegradable, and can be easily recovered and reused, making it an excellent alternative to volatile organic solvents. In this method, 2-aminobenzonitrile (B23959) reacts with isothiocyanates in the presence of a base in PEG-400 to afford the corresponding quinazolinone derivatives in good yields. These examples demonstrate the successful application of green chemistry principles to the synthesis of this important class of heterocyclic compounds.

| Green Chemistry Principle | Methodology | Example | Advantages |

| Solvent-Free Conditions | Reaction of starting materials without a solvent medium. | Anthranilamide and aryl aldehydes with PTSA catalyst. | Reduced waste, simplified work-up, often faster reaction rates. |

| Use of Green Solvents | Employing environmentally benign and recyclable solvents. | PEG-400 as a reaction medium for the synthesis of 2-amino-4(3H)-quinazolinones. | Non-toxic, biodegradable, recyclable, improved safety profile. |

Targeted Synthesis of the 2-(1-Piperidinoethyl) Moiety within the Quinazolinone Scaffold

The introduction of specific side chains at the C2 position of the quinazolinone ring is crucial for modulating the biological activity of the resulting compounds. The synthesis of 2-(1-piperidinoethyl)-4(3H)-quinazolinone requires specific strategies to construct and attach this particular moiety.

One of the primary methods for introducing a piperidine-based side chain at the C2 position involves a multi-step synthesis starting from anthranilamide. This process begins with the chloroacetylation of anthranilamide to yield 2-(chloroacetamido)benzamide. This intermediate is then reacted with piperidine (B6355638) in a nucleophilic substitution reaction, where the piperidine nitrogen displaces the chloride to form 2-(2-(piperidin-1-yl)acetamido)benzamide. The final step is an acid-catalyzed cyclization, typically using hydrochloric acid, which promotes the intramolecular condensation to form the desired this compound, which is isolated as its hydrochloride salt.

An alternative approach could involve the synthesis of a 2-(chloromethyl)-4(3H)-quinazolinone intermediate, followed by reaction with piperidine. However, the former method, starting from anthranilamide, is well-documented and provides a reliable route to the target compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Anthranilamide | Chloroacetyl chloride | 2-(Chloroacetamido)benzamide |

| 2 | 2-(Chloroacetamido)benzamide | Piperidine | 2-(2-(Piperidin-1-yl)acetamido)benzamide |

| 3 | 2-(2-(Piperidin-1-yl)acetamido)benzamide | Hydrochloric acid | This compound hydrochloride |

Further structural diversity can be achieved by functionalizing the ethyl linker and the piperidine ring of this compound. While specific examples for this exact compound are not extensively detailed in the provided context, general principles of organic synthesis can be applied.

The ethyl linker could potentially be modified prior to the cyclization step. For instance, starting with a different α-haloacetyl chloride in the initial acylation of anthranilamide could introduce substituents on the ethyl bridge.

The piperidine ring itself offers several opportunities for functionalization. If a substituted piperidine is used in the nucleophilic substitution step, the resulting quinazolinone will bear a corresponding substituent on the piperidine ring. For example, using 4-methylpiperidine (B120128) would result in a final compound with a methyl group at the 4-position of the piperidine ring. Furthermore, after the quinazolinone is formed, the piperidine ring could potentially undergo further reactions, such as N-oxidation or reactions at any pre-existing functional groups on the ring, provided they are compatible with the quinazolinone core. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Optimization of Reaction Conditions for Analog Preparation

The synthesis of 2,3-disubstituted-4(3H)-quinazolinone derivatives, including analogs of this compound, is often achieved through a multi-step process commencing with anthranilic acid. nih.gov A common and efficient route involves the initial acylation of anthranilic acid with chloroacetyl chloride, followed by cyclization to form a 2-(chloromethyl)benzo[d] rsc.orgdndi.orgoxazin-4-one intermediate. This intermediate is then reacted with an appropriate amine to construct the quinazolinone core. The final step typically involves the nucleophilic substitution of the chlorine atom with a desired amine, such as piperidine. scholarsresearchlibrary.com

The optimization of reaction conditions is crucial for maximizing yields and purity. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time. For the nucleophilic substitution step to introduce the piperidinoethyl moiety, polar aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are frequently employed. The choice of base is also critical, with organic bases such as diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) being common. scholarsresearchlibrary.com The addition of a catalyst, for instance, sodium iodide (NaI), can facilitate the reaction, likely through an in situ Finkelstein reaction that generates a more reactive iodo intermediate. scholarsresearchlibrary.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net Furthermore, solvent-free reaction conditions, sometimes utilizing solid supports or grinding techniques, offer a greener and more economical approach to the synthesis of quinazolinone derivatives. umich.edu

The following table summarizes typical reaction conditions that can be optimized for the synthesis of 2-(aminoethyl)-4(3H)-quinazolinone analogs.

| Parameter | Condition | Rationale/Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM), Dimethylformamide (DMF) | Polar aprotic solvents facilitate the dissolution of reactants and intermediates. | scholarsresearchlibrary.com |

| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA), K₂CO₃ | Neutralizes the acid formed during the reaction and facilitates nucleophilic attack. | scholarsresearchlibrary.comresearchgate.net |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to side products. | scholarsresearchlibrary.com |

| Catalyst | Sodium Iodide (NaI) | Promotes the substitution of chlorine with iodine, which is a better leaving group. | scholarsresearchlibrary.com |

| Method | Conventional heating, Microwave irradiation, Solvent-free grinding | Microwave and solvent-free methods can offer faster reaction times and are more environmentally friendly. | researchgate.netumich.edu |

Derivatization Strategies from this compound Precursors

Once the this compound core is synthesized, it can serve as a versatile precursor for further derivatization to explore the structure-activity relationships. Modifications can be introduced at several positions, most notably at the N3 position of the quinazolinone ring, on the aromatic ring, and by altering the piperidinoethyl group itself.

Modifications at the N3 Position of the Quinazolinone Ring

The nitrogen at the 3-position of the quinazolinone ring is a common site for introducing structural diversity. N-alkylation or N-arylation at this position can significantly influence the pharmacological properties of the resulting compounds. rsc.orgnih.gov The alkylation can be achieved by reacting the N3-unsubstituted quinazolinone with various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl chloroacetate) or other electrophiles in the presence of a suitable base like potassium carbonate in a polar aprotic solvent. nih.gov

The regioselectivity of the alkylation (N3 vs. O4) can be a critical aspect to control. The reaction of anthranilamide with dimethylformamide dimethylacetal (DMFDMA) has been shown to lead to N3-alkylation, particularly with prolonged reaction times. nih.gov The choice of the alkylating agent and reaction conditions can influence the outcome. For instance, sterically hindered orthoamides have been observed to lead to O-alkylation. nih.gov

A modular synthetic approach allows for the systematic introduction of various substituents at the N3 position. This can be achieved by first preparing a suitable N3-functionalized precursor, such as an N3-acetic acid ester derivative, which can then be coupled with a diverse range of amines to generate a library of N3-amidoalkylated quinazolinones. rsc.org

Substituent Variations on the Quinazolinone Aromatic Ring

Modification of the aromatic A-ring of the quinazolinone scaffold provides another avenue for chemical exploration. The introduction of various substituents, such as halogens, alkyl, alkoxy, or nitro groups, can alter the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity. libretexts.org

The synthesis of such analogs typically starts with a correspondingly substituted anthranilic acid. For example, using a substituted anthranilic acid in the initial steps of the synthesis will result in a quinazolinone with the desired substitution pattern on the aromatic ring. researchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the reactivity of the quinazolinone ring and its interactions with biological targets. libretexts.org

Exploration of Bioisosteric Replacements of the Piperidinoethyl Group

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The piperidinoethyl group at the 2-position of the quinazolinone can be replaced with other cyclic or acyclic amino functionalities to explore the impact of the amine's basicity, size, and conformational flexibility.

The following table lists some common bioisosteric replacements for the piperidine moiety that could be applied to the 2-(aminoethyl)-4(3H)-quinazolinone scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Piperidine | Morpholine | Introduces a heteroatom (oxygen), potentially altering polarity and hydrogen bonding capacity. | scholarsresearchlibrary.com |

| Piperidine | Thiomorpholine | Introduces a sulfur atom, affecting lipophilicity and metabolic profile. | scholarsresearchlibrary.com |

| Piperidine | Piperazine | Provides an additional site for substitution (the second nitrogen), allowing for further derivatization. | scholarsresearchlibrary.com |

| Piperidine | Pyrrolidine | A five-membered ring, offering a different conformational profile. | rsc.org |

| Piperidine | Azepane | A seven-membered ring, providing greater conformational flexibility. | |

| Piperidine | 2-Azaspiro[3.3]heptane | A rigid spirocyclic analog that can maintain a similar 3D shape while potentially improving metabolic stability. | enamine.net |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 1 Piperidinoethyl 4 3h Quinazolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for 2-(1-piperidinoethyl)-4(3H)-quinazolinone would be expected to show distinct signals for the aromatic protons on the quinazolinone ring, the methylene protons of the ethyl chain, and the protons of the piperidine (B6355638) ring.

¹³C NMR: This analysis would reveal the number of chemically distinct carbon atoms in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon (C=O), the carbons of the aromatic quinazolinone core, and the aliphatic carbons of the ethyl and piperidine substituents.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the precise assembly of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is essential for determining the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its molecular formula. The analysis of this compound would provide a precise mass measurement, confirming its elemental composition of C₁₅H₁₉N₃O. Furthermore, fragmentation analysis would reveal characteristic patterns as the molecule breaks apart in the mass spectrometer, offering additional structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands, including:

A strong absorption band for the amide carbonyl (C=O) group in the quinazolinone ring, typically around 1680-1650 cm⁻¹.

Bands corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule.

Absorptions related to C=N and C=C stretching within the heterocyclic and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption maxima (λmax) corresponding to π-π* and n-π* transitions associated with the conjugated quinazolinone ring system. The position and intensity of these bands are characteristic of the chromophore.

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₁₅H₁₉N₃O), the theoretical percentages would be calculated and compared against experimental values to verify the purity and confirm the empirical formula of the synthesized compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its molecular structure.

Without access to peer-reviewed studies or spectral database entries detailing these analyses for this compound, a complete and accurate article with the requested data tables and detailed findings cannot be generated at this time.

Structure Activity Relationship Sar Studies of 2 1 Piperidinoethyl 4 3h Quinazolinone and Its Analogs

Identification of Key Pharmacophoric Features of the Quinazolinone Core for Molecular Recognition

The 4(3H)-quinazolinone core possesses distinct pharmacophoric features that are essential for its interaction with biological targets. A pharmacophore model for quinazoline-based acetylcholinesterase inhibitors, for instance, identified key features including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov

The fundamental pharmacophoric elements of the 4(3H)-quinazolinone nucleus include:

A Hydrogen Bond Donor: The proton at the N3 position can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C4 position is a key hydrogen bond acceptor.

An Aromatic Ring System: The fused benzene (B151609) ring provides a hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with receptor sites.

The arrangement of these features in a rigid, planar system defines the core's ability to bind to specific enzymes or receptors. The general pharmacophore for many biologically active quinazolinones involves crucial substitutions at positions 2 and/or 3. mdpi.com These positions are considered highly significant for modulating various pharmacological activities. nih.govmdpi.com The core structure's lipophilicity also plays a role, particularly in its ability to cross biological membranes like the blood-brain barrier. nih.gov

Influence of the 2-(1-Piperidinoethyl) Substitution on Receptor/Enzyme Binding

Substituents at the C2 position of the quinazolinone ring are pivotal in defining the molecule's biological activity and selectivity. nih.gov While direct studies on the 2-(1-piperidinoethyl) group are limited, SAR of analogous compounds with aminoalkyl or heterocyclic moieties at C2 provides significant insights.

The introduction of a basic nitrogen-containing side chain, such as the piperidinoethyl group, can profoundly influence receptor binding through several mechanisms:

Ionic Interactions: The basic nitrogen of the piperidine (B6355638) ring can be protonated at physiological pH, allowing it to form strong ionic bonds or salt bridges with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket.

Hydrogen Bonding: The nitrogen atom can also act as a hydrogen bond acceptor.

Hydrophobic and van der Waals Interactions: The ethyl linker and the aliphatic piperidine ring contribute to the molecule's lipophilicity, facilitating hydrophobic and van der Waals interactions with nonpolar regions of the binding site.

In a study of quinazolinone-benzyl piperidine derivatives as potential anticancer agents, the piperidine moiety was integral to the compounds' interaction with the EGFR kinase domain. nih.gov Similarly, 2-(piperazin-1-yl-methyl)quinazolin-4(3H)-one derivatives have shown activity where the basic side chain is crucial for interaction. researchgate.net The length and flexibility of the ethyl linker in the 2-(1-piperidinoethyl) group allow the terminal piperidine ring to adopt an optimal orientation for binding within the target protein.

Systematic Evaluation of Substituent Effects at Different Positions (C2, N3, C6, C8) on Biological Interactions

SAR studies have systematically explored how modifications at various positions on the quinazolinone ring impact biological activity. nih.gov

C2 Position: As discussed, this position is a primary site for modification to modulate activity. The nature of the substituent is critical.

Alkyl/Aryl Groups: Simple alkyl groups like methyl or ethyl, or aryl groups, can influence activity. For anticonvulsant activity, a methyl group at C2 is often considered important. researchgate.net For adenosine (B11128) receptor affinity, C2-aryl substituted quinazolinones have shown promise, with the substitution pattern on the aryl ring affecting selectivity. nih.gov

Aminoalkyl/Heterocyclic Groups: Introduction of basic moieties, as in the title compound, often imparts specific receptor interactions, crucial for activities like EGFR inhibition. nih.gov

N3 Position: This is another key position for introducing diversity.

Aryl/Heterocyclic Groups: A substituted aromatic ring at the N3 position is often essential for antimicrobial and anticonvulsant activities. researchgate.net The presence of bulky side chains, such as a phenyl group, at N3, combined with an alkyl chain at C2, has been associated with successful cytotoxic drugs. mdpi.com

Amide Linkages: In some analogs, an amide group at N3 can participate in hydrogen bonding, as seen in the crystal structure of 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one. nih.gov

C6 and C8 Positions: Substitutions on the fused benzene ring can fine-tune the electronic and steric properties of the entire molecule.

Halogens: The introduction of halogen atoms (e.g., chlorine, iodine) at the C6 and C8 positions has been shown to significantly improve antimicrobial activity. researchgate.net

Nitro Groups: A nitro group at C6 has been incorporated into some designs, altering the electronic nature of the aromatic system. researchgate.net

The following table summarizes the general effect of substituents at different positions on the biological activity of the 4(3H)-quinazolinone core.

| Position | Type of Substituent | General Impact on Biological Activity |

| C2 | Alkyl Side Chain | Often enhances cytotoxic and anticonvulsant activity. mdpi.comresearchgate.net |

| Aryl Group | Can confer adenosine receptor affinity. nih.gov | |

| Basic Aminoalkyl Group | Provides key ionic/hydrogen bonding interactions. nih.gov | |

| N3 | Bulky/Aryl Group | Important for cytotoxic, antimicrobial, and anticonvulsant activities. mdpi.comresearchgate.net |

| Heterocyclic Moieties | Can increase overall activity. nih.gov | |

| C6 | Halogen (Cl, I) | Often improves antimicrobial activity. researchgate.net |

| Methoxy Group | Can enhance anticancer activity. nih.gov | |

| C8 | Halogen (I) | Can improve antimicrobial activity. researchgate.net |

Conformational Analysis of the Piperidinoethyl Moiety and its Role in SAR

The conformation of the flexible piperidinoethyl side chain at the C2 position is critical for its interaction with a binding site. This moiety's ability to rotate around its single bonds allows it to adopt a specific three-dimensional arrangement (conformation) to maximize favorable interactions and minimize steric clashes within a receptor pocket.

While specific conformational analysis studies for 2-(1-piperidinoethyl)-4(3H)-quinazolinone were not found in the reviewed literature, general principles of medicinal chemistry suggest its importance. The flexibility of the ethyl linker allows the piperidine ring to orient itself independently of the rigid quinazolinone core. The preferred conformation in a bound state would be the one that achieves the lowest energy complex with the target protein. This often involves positioning the basic nitrogen for optimal ionic or hydrogen bonding and arranging the ring's hydrophobic surfaces to engage with corresponding pockets on the receptor. In related quinolinone structures, conformational flexibility has been noted as a key factor for activity. scielo.br

Stereochemical Considerations in Quinazolinone SAR

Stereochemistry can play a crucial role in the activity of chiral quinazolinone derivatives. If a chiral center is present, one enantiomer often exhibits significantly higher activity than the other, as it can achieve a better complementary fit with the chiral environment of the biological target.

For the specific compound this compound, the point of attachment to the ethyl group from the piperidine ring does not create a chiral center. However, introducing substituents on the ethyl linker or the piperidine ring could introduce chirality.

In related studies, stereochemistry has been shown to be a critical factor. For example, in the synthesis of 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one, which contains a chiral center in the N3 side chain, the presence of diastereoisomers was observed due to restricted rotation around the N-N bond, highlighting the complex stereochemical nature of substituted quinazolinones. nih.gov The precise three-dimensional arrangement of atoms is fundamental for molecular recognition, and even subtle changes in stereochemistry can lead to a complete loss of biological activity.

Molecular Mechanisms of Action and Target Identification of 2 1 Piperidinoethyl 4 3h Quinazolinone in Vitro and in Silico

Investigation of Enzyme Inhibition and Modulation Activities

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes through various inhibitory mechanisms.

Kinase Inhibitory Mechanisms (e.g., Tyrosine Kinases: CDK2, HER2, EGFR, VEGFR2, ALK1/ALK2; Serine/Threonine Kinases: PLK-1)

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.

Tyrosine Kinases:

EGFR, HER2, and VEGFR-2: The quinazoline (B50416) nucleus is a cornerstone of many approved tyrosine kinase inhibitors (TKIs) nih.govmdpi.com. Derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) mdpi.comnih.gov. For instance, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors targeting EGFR, HER2, and VEGFR2 mdpi.com. Vandetanib, an approved drug for thyroid cancer, is a 4-anilinoquinazoline derivative that potently inhibits both VEGFR and EGFR mdpi.com. Some quinazolinone derivatives bearing a urea functionality have also demonstrated potent VEGFR-2 inhibition, with IC50 values in the nanomolar range nih.govdovepress.com. Molecular docking studies reveal that these compounds typically bind to the ATP-binding site of the kinase domain nih.govmdpi.com. The mechanism can be either ATP-competitive (Type I) or non-competitive (Type II), depending on the specific substitutions on the quinazolinone core nih.gov.

CDK2: Cyclin-dependent kinase 2 (CDK2) is another target for this class of compounds. Some quinazolin-4(3H)-one derivatives have exhibited strong inhibitory activity against CDK2, with IC50 values comparable to known inhibitors like imatinib nih.gov. The inhibition mechanism for certain derivatives against CDK2 has been identified as ATP non-competitive (Type II) nih.gov.

No specific research was identified detailing the inhibitory activity of 2-(1-piperidinoethyl)-4(3H)-quinazolinone or its close analogues against ALK1/ALK2 or the serine/threonine kinase PLK-1. However, other quinazolin-4(3H)-one derivatives have been shown to target the serine/threonine kinase Aurora Kinase A nih.gov.

| Derivative Class | Target Kinase | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 ± 0.012 | ATP non-competitive (Type-II) | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 ± 0.032 | Not Specified | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | HER2 | Not Specified | ATP non-competitive (Type-II) | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 | Not Specified | ATP competitive (Type-I) | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | EGFR | Not Specified | ATP competitive (Type-I) | nih.gov |

| 3-phenylquinazolinone derivative XII | VEGFR-2 | 0.34 | Not Specified | dovepress.com |

| Quinazolin-4(3H)-one/urea hybrid 5p | VEGFR-2 | 0.117 | Not Specified | dovepress.com |

| 2-thioxobenzo[g]quinazoline 13 | VEGFR-2 | Comparable to Sorafenib | Not Specified | mdpi.com |

Enzymes involved in Metabolic Pathways (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

The quinazoline scaffold is a well-established pharmacophore for targeting enzymes in the folate metabolic pathway.

Dihydrofolate Reductase (DHFR): Quinazolin-4(3H)-one analogs have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme for the synthesis of nucleic acid precursors nih.govnih.gov. As antifolates, these compounds mimic the structure of the natural substrate, dihydrofolate, and competitively inhibit the enzyme wikipedia.orgresearchgate.net. Several studies have reported 4(3H)-quinazolinone analogs with potent mammalian DHFR inhibition, with IC50 values in the sub-micromolar range nih.gov. For example, compounds designed to resemble methotrexate, a classic DHFR inhibitor, showed IC50 values as low as 0.4 µM nih.gov.

While DHFR and Thymidylate Synthase (TS) are often co-targeted in cancer therapy, specific studies focusing on the direct inhibition of TS by this compound were not found.

| Compound | DHFR IC50 (µM) | Reference |

|---|---|---|

| Analog 28 | 0.5 | nih.gov |

| Analog 30 | 0.4 | nih.gov |

| Analog 31 | 0.4 | nih.gov |

Other Biological Enzyme Targets (e.g., Cholinesterase)

The structural features of the quinazolinone core, often combined with a piperidine (B6355638) moiety, make it a candidate for interacting with other enzyme systems.

Cholinesterases: Molecules containing a piperidine ring attached to a heterocyclic core, such as quinoline, have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease nih.govnih.gov. For example, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as a potent dual inhibitor of AChE and BChE with IC50 values of 9.68 µM and 11.59 µM, respectively nih.gov. Virtual screening of novel quinazolinone derivatives has also been employed to identify potential cholinesterase inhibitors mdpi.com.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies (e.g., GABAa Receptor)

Quinazolinone derivatives are famously associated with modulation of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system wikipedia.org.

GABAa Receptor: The sedative-hypnotic drug methaqualone is a well-known quinazolinone that acts as a positive allosteric modulator (PAM) of the GABAa receptor nih.gov. Recent high-resolution structural studies have shown that methaqualone and its more potent derivative, PPTQ, bind at the transmembrane domain (TMD) interface between the β2 and α1 subunits nih.gov. This binding site is also targeted by general anesthetics like etomidate and propofol nih.gov. By binding deep within this pocket, these quinazolinones induce a conformational change that enhances the receptor's affinity for GABA, thus potentiating the inhibitory chloride current wikipedia.orgnih.gov. Molecular docking studies of other 3-disubstituted-4(3H)-quinazolinones have predicted higher binding energy and more stable interactions with the GABAa receptor compared to the standard drug diazepam, suggesting they could be potent GABAergic molecules semanticscholar.org.

| Derivative | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Diazepam (Standard) | -7.0 to -8.0 (approx.) | semanticscholar.org |

| Quinazolinone Derivative Q-1 | -8.4 | semanticscholar.org |

| Quinazolinone Derivative Q-18 | -9.3 | semanticscholar.org |

Cellular Pathway Perturbation Analyses (non-clinical, mechanistic focus)

By inhibiting key enzymes and receptors, quinazolinone derivatives can significantly perturb cellular signaling pathways.

Inhibition of Proliferation and Angiogenesis Pathways: Through the inhibition of kinases like EGFR and VEGFR-2, quinazolinone compounds can block critical pathways for cancer cell growth and survival. For example, inhibition of VEGFR-2 disrupts the downstream Akt/mTOR/p70s6k signaling cascade, a key pathway in angiogenesis (the formation of new blood vessels) nih.gov. This leads to anti-proliferative and anti-angiogenic effects mdpi.com.

Induction of Cell Cycle Arrest and Apoptosis: The anti-cancer activity of quinazolinones is also linked to their ability to interfere with the cell cycle. Inhibition of Aurora Kinase A by certain derivatives leads to G2/M phase arrest, which subsequently triggers apoptosis (programmed cell death) nih.gov. Similarly, quinazolinone-based VEGFR-2 inhibitors have been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase in cancer cells nih.gov. Some quinazolin-4(3H)-ones have also been found to inhibit tubulin polymerization, leading to G2+M cell cycle arrest, a mechanism similar to that of the anti-cancer drug nocodazole rsc.org.

Phenotypic Screening for Specific Biological Effects (Mechanistic Insights)

Phenotypic screening, which identifies compounds based on their effect on cellular or organismal phenotype without prior knowledge of the molecular target, has been a fruitful approach for discovering novel activities of quinazolinone derivatives mdpi.commdpi.com.

This strategy allows for the discovery of first-in-class medicines by focusing on a desired biological outcome. A notable example is the use of a phenotypic high-throughput screen that led to the identification of quinazolinone-2-carboxamide derivatives as a new class of antimalarial agents mdpi.com. Subsequent structure-activity relationship studies guided the development of a potent inhibitor with a fast in-vitro killing profile against resistant malaria strains mdpi.com. This approach underscores the potential to uncover unexpected and valuable biological activities for the quinazolinone scaffold, which can then be followed by target deconvolution to understand the underlying molecular mechanisms.

Computational Chemistry and in Silico Modeling of 2 1 Piperidinoethyl 4 3h Quinazolinone

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a quinazolinone derivative, might interact with a protein's active site.

Research Findings: While specific docking studies on 2-(1-piperidinoethyl)-4(3H)-quinazolinone are not prominent in the literature, numerous studies on analogous quinazolinones have demonstrated their potential to bind to a variety of biological targets. For instance, quinazolinone derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and DNA gyrase to elucidate their inhibitory mechanisms. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For this compound, docking simulations would aim to identify how the piperidinoethyl group and the quinazolinone core contribute to binding within a specific target's active site. The results would predict the binding energy and the most stable conformation, guiding further structural modifications to enhance potency.

Table 1: Representative Biological Targets for Quinazolinone Derivatives Investigated via Molecular Docking

| Target Protein | Therapeutic Area | Key Interactions Observed |

|---|---|---|

| EGFR Tyrosine Kinase | Anticancer | Hydrogen bonding with key amino acid residues, π-π stacking. |

| COX-2 | Anti-inflammatory | Interactions with residues like Tyr355 and Arg120. |

| DNA Gyrase | Antibacterial | Hydrogen bonding with residues such as Asn46 and Asp73. |

| PARP-1 | Anticancer | Good affinity towards the active site, surpassing some known inhibitors. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. This method provides a more realistic representation of the biological environment by simulating the movements of atoms and molecules.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the complex; a stable RMSD suggests a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each individual residue or atom from its average position. | Highlights flexible regions of the protein or ligand. |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries to screen large compound libraries (virtual screening) to find new potential ligands.

Research Findings: Pharmacophore models for various classes of inhibitors, including those with a quinazolinone core, have been successfully developed. A typical pharmacophore model for a quinazolinone-based inhibitor might include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model could be generated based on its hypothetical binding mode to a target. This model would highlight the importance of the quinazolinone's carbonyl group as a hydrogen bond acceptor and the piperidine (B6355638) ring's potential for hydrophobic or ionic interactions. Such a model would be instrumental in virtual screening campaigns to discover novel compounds with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Research Findings: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of quinazolinone analogs to predict their inhibitory activities against targets like EGFR and MMP-13. These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. A QSAR model for a series of analogs of this compound would help in predicting the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates. The statistical robustness of these models is typically validated through internal and external validation methods.

Computational Prediction of Biological Targets and Pathways

In silico target prediction methods use the chemical structure of a compound to predict its potential biological targets. These approaches can be ligand-based, comparing the query molecule to databases of known active compounds, or structure-based, involving docking against a panel of known protein structures.

Research Findings: While specific target prediction for this compound is not documented, general platforms and methods for target fishing are well-established. Given the diverse biological activities reported for the quinazolinone scaffold, such methods could predict a range of potential targets for this compound, including kinases, ion channels, and various enzymes. These predictions can help in understanding a compound's mechanism of action or in identifying opportunities for drug repurposing.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules, such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

Research Findings: For the parent 4(3H)-quinazolinone structure, quantum chemical calculations have been used to study its tautomeric forms and protonation states, which are crucial for understanding its behavior in biological systems. For this compound, such calculations could determine the distribution of electron density across the molecule, identify the most likely sites for metabolic attack, and provide insights into its reactivity and interaction with biological macromolecules. These calculations can also be used to derive descriptors for use in QSAR models.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Erlotinib |

Role As a Chemical Scaffold and Lead Compound in Pre Clinical Drug Discovery Non Clinical Focus

Design Principles for Developing Novel Bioactive Analogs Based on 2-(1-Piperidinoethyl)-4(3H)-quinazolinone

The development of novel bioactive analogs from the this compound scaffold is guided by established structure-activity relationship (SAR) principles. These principles are derived from systematic modifications of the core structure and evaluation of the resulting analogs for their biological activity. Key positions on the quinazolinone ring system, namely positions 2, 3, 6, and 7, have been identified as critical for modulating biological activity. ekb.egnih.gov

Substitutions at the 2-position of the quinazolinone ring have been shown to significantly influence the biological profile of the resulting compounds. The introduction of various side chains, including the 1-piperidinoethyl group, can impart a range of pharmacological activities. The nature of the substituent at this position can affect the compound's interaction with its biological target. For instance, the incorporation of bulky or flexible side chains can alter the binding affinity and selectivity. researchgate.net

Furthermore, modifications at positions 6 and 7 of the quinazoline (B50416) ring have been explored to enhance biological activity. The introduction of electron-withdrawing or electron-donating groups at these positions can influence the electronic properties of the entire scaffold, thereby affecting its interaction with biological targets. For example, the presence of a halogen atom at the 6-position has been shown to improve the antimicrobial properties of certain quinazolinone derivatives. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazolinone Analogs

| Position of Substitution | Type of Substituent | Impact on Bioactivity | Reference |

| 2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activities. | nih.gov |

| 3 | Substituted aromatic ring | Essential for antimicrobial activities. | nih.gov |

| 4 | Amine or substituted amine | Can improve antimicrobial activities. | nih.gov |

| 6 and 8 | Halogen atom | Can improve antimicrobial activities. | nih.gov |

Strategies for Scaffold Hopping and Library Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active compound with a structurally different scaffold while aiming to retain or improve its biological activity. tandfonline.comnih.gov This approach is employed to explore novel chemical space, overcome intellectual property limitations, and improve the physicochemical properties of a lead compound. For the this compound scaffold, scaffold hopping can lead to the discovery of new chemotypes with potentially enhanced biological profiles. One common strategy is bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties. tandfonline.com

Combinatorial chemistry and library design play a crucial role in the exploration of the chemical space around the this compound scaffold. rsc.orgresearchgate.net The design of a combinatorial library involves the systematic and rapid synthesis of a large number of related compounds from a common scaffold and a set of diverse building blocks. rsc.org This approach allows for the efficient exploration of structure-activity relationships and the identification of potent and selective lead compounds. For the quinazolinone scaffold, libraries can be designed by varying the substituents at key positions, such as the 2, 3, 6, and 7-positions, using a range of different chemical functionalities. nih.gov

Table 2: Key Strategies in Scaffold Hopping and Library Design for Quinazolinone Derivatives

| Strategy | Description | Application to Quinazolinone Scaffold | Reference |

| Scaffold Hopping | Replacing the core structure of a molecule with a different one to generate novel compounds with similar or improved activity. | Can lead to the discovery of novel chemotypes with enhanced biological profiles and improved physicochemical properties. | tandfonline.comnih.gov |

| Bioisosteric Replacement | A strategy in drug design where a functional group in a lead compound is replaced by another group with similar steric and electronic properties. | Can be used to modify the this compound scaffold to improve its properties. | tandfonline.com |

| Combinatorial Library Design | The systematic and rapid synthesis of a large number of related compounds from a common scaffold and a set of diverse building blocks. | Enables efficient exploration of SAR and identification of potent and selective lead compounds by varying substituents at key positions. | rsc.orgnih.gov |

Application in Chemical Biology as Probes for Target Validation

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. nuvisan.com Derivatives of the this compound scaffold have been developed as fluorescent probes for target validation. nih.gov These probes are designed by conjugating the quinazolinone pharmacophore, which provides the binding affinity and selectivity for the target, with a fluorophore, which allows for visualization and detection. nih.gov

The design of such probes requires a careful balance between maintaining the binding affinity of the pharmacophore and incorporating a fluorescent reporter group without causing steric hindrance or altering the binding mode. These fluorescently labeled quinazolinone derivatives can be used in various cell-based assays to study the localization, dynamics, and function of their target proteins in a cellular context. rsc.org This provides a powerful tool for target validation, helping to confirm the role of a specific protein in a disease pathway before committing to a full-scale drug discovery program. nuvisan.com

Table 3: Application of Quinazolinone Derivatives as Chemical Probes

| Probe Type | Design Principle | Application | Reference |

| Fluorescent Probes | Conjugation of the quinazolinone pharmacophore with a fluorophore. | Target validation, studying protein localization and dynamics in cells. | nih.govrsc.org |

Lead Optimization Strategies (focused on molecular interactions and target affinity, not efficacy or toxicity in animals/humans)

Lead optimization is an iterative process in drug discovery that aims to improve the properties of a promising lead compound to generate a clinical candidate. youtube.com For derivatives of this compound, lead optimization strategies focus on enhancing molecular interactions with the biological target to improve affinity and selectivity. nih.gov This is typically achieved through systematic structural modifications based on an understanding of the structure-activity relationships and, where available, the three-dimensional structure of the target protein. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in guiding lead optimization. nih.govnih.gov These techniques can predict the binding mode of quinazolinone analogs within the active site of a target protein, providing insights into key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov This information allows medicinal chemists to design new analogs with modifications that are predicted to enhance these interactions and, consequently, improve target affinity.

Structure-activity relationship studies are fundamental to lead optimization. nih.govnih.gov By synthesizing and testing a series of analogs with systematic variations in their chemical structure, researchers can identify the key structural features required for potent and selective activity. For the this compound scaffold, this involves exploring a wide range of substituents at the 2, 3, 6, and 7-positions to fine-tune the compound's properties and maximize its affinity for the intended biological target. nih.gov

Table 4: Lead Optimization Strategies for Quinazolinone Derivatives

| Strategy | Focus | Methodologies | Reference |

| Enhancing Molecular Interactions | Improving target affinity and selectivity. | Systematic structural modifications based on SAR and target structure. | nih.govnih.gov |

| Computational Modeling | Predicting binding modes and guiding analog design. | Molecular docking, molecular dynamics simulations. | nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Identifying key structural features for activity. | Synthesis and testing of a series of systematically modified analogs. | nih.govnih.gov |

Future Research Directions and Unexplored Potential of 2 1 Piperidinoethyl 4 3h Quinazolinone

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.govnih.gov Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com The compound 2-(1-piperidinoethyl)-4(3H)-quinazolinone, as a member of this versatile family, represents a promising starting point for further investigation. The exploration of its full potential is still in its nascent stages, with significant opportunities for future research across various scientific domains. This article outlines key areas for future investigation that could unlock novel applications and a deeper understanding of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.